2-Hydroxyalmotriptan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

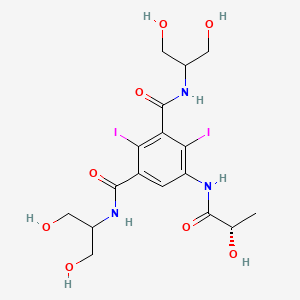

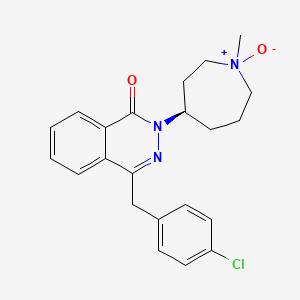

2-Hydroxyalmotriptan is a metabolite of Almotriptan . It has a molecular formula of C17H25N3O3S and a molecular weight of 351.47 .

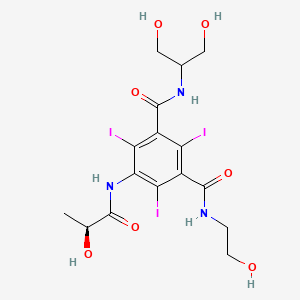

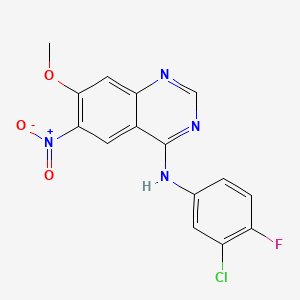

Molecular Structure Analysis

The molecular structure of 2-Hydroxyalmotriptan includes a dimethylaminoethyl group and a pyrrolidin-1-ylsulfonylmethyl group attached to an indol-2-ol core . The InChI key is WOKGJBXGULUOGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Hydroxyalmotriptan is a solid powder . Its boiling point is predicted to be 581.3±60.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .科学的研究の応用

Pharmacological Efficacy in Migraine Treatment : Almotriptan is a 5-hydroxytryptamine1B/1D receptor agonist developed for the acute treatment of migraine. Its efficacy in relieving migraine pain has been demonstrated in clinical trials, showing significant improvements when administered early during a migraine attack. This has led to its recommendation as a first-line treatment option in this condition (Antonaci, De Cillis, Cuzzoni, & Allena, 2010).

Pharmacokinetics and Metabolism : Research on the metabolism of almotriptan using human liver enzymes has revealed that it undergoes 2-hydroxylation and N-demethylation. This metabolic process involves various cytochrome P450s and monoamine oxidase-A (MAO-A), leading to the formation of major metabolites found in humans (Salvà, Jansat, Martinez-Tobed, & Palacios, 2003).

Clinical Trials and Comparative Studies : Almotriptan has been compared with other triptans in various clinical studies, demonstrating comparable or better efficacy and tolerability in the treatment of acute migraines. These studies have provided a foundation for its use in clinical practice and emphasized its potential advantages over other triptans (Ferrari, Roon, Lipton, & Goadsby, 2001).

Formulation and Administration : Research has focused on enhancing the bioavailability and effectiveness of almotriptan through different administration routes and formulation designs, including nasal, buccal, sublingual, transdermal, and pulmonary routes. These studies aim to improve the treatment of migraines and address limitations such as poor oral bioavailability and high rates of headache recurrence (Kassem, 2016).

Safety and Tolerability : The safety profile of almotriptan in various doses has been extensively studied, indicating that it is well-tolerated with minimal adverse events. The maximum tolerated dose was determined to be 150 mg based on clinical trials, showing predictable pharmacokinetics and general tolerability (Mcewen, Salvà, Jansat, & Cabarrocas, 2004).

特性

CAS番号 |

1309457-19-9 |

|---|---|

製品名 |

2-Hydroxyalmotriptan |

分子式 |

C17H25N3O3S |

分子量 |

351.47 |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)